4-chloro-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O2S/c1-16-15-22(20-9-5-6-10-21(20)24-16)25(18-7-3-2-4-8-18)28(26,27)19-13-11-17(23)12-14-19/h2-14,16,22,24H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRITAIXYVAHTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1)N(C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzenesulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the Tetrahydroquinoline Moiety: The starting material, 2-methyl-1,2,3,4-tetrahydroquinoline, is synthesized through a cyclization reaction of an appropriate precursor.
Chlorination: The tetrahydroquinoline is then chlorinated using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Sulfonamide Formation: The chlorinated tetrahydroquinoline is reacted with benzenesulfonyl chloride in the presence of a base like triethylamine (TEA) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the sulfonamide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, in polar aprotic solvents.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain cancers and bacterial infections.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of certain enzymes involved in cellular processes.
Interacting with DNA: Intercalating into DNA strands, thereby disrupting replication and transcription.
Modulating Signaling Pathways: Affecting key signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Modifications on the Sulfonamide/Benzamide Core
4-Chloro-N-(2-Methyl-THQ-4-yl)-N-Phenylbenzamide ()
- Structural Difference : Replaces the sulfonamide (-SO₂NH-) group with a benzamide (-CONH-) linkage.
- This may reduce interactions with biological targets reliant on sulfonamide-specific binding pockets.
3-Chloro-4-Fluoro-N-[1-(Propylsulfonyl)-THQ-6-yl]Benzenesulfonamide ()
- Structural Difference : Features a 3-chloro-4-fluoro substitution on the benzene ring and a propylsulfonyl group on the THQ core.
- The propylsulfonyl group may increase steric bulk, affecting pharmacokinetics .
N-(2-Formylphenyl)-4-Methyl-N-[(4-Methylphenyl)Sulfonyl]Benzenesulfonamide ()
- Structural Difference : Incorporates a formyl group (-CHO) and a 4-methylphenylsulfonyl moiety.
- Impact : The formyl group introduces a reactive aldehyde functionality, which may participate in covalent interactions with biological targets. The dual sulfonamide structure (N,N-disubstituted) enhances molecular rigidity and may influence crystal packing via C–H⋯O hydrogen bonds .
Substituents on the Tetrahydroquinoline Core
4-Chloro-N-(1-(Thiophen-2-ylsulfonyl)-THQ-6-yl)Benzamide ()
- Structural Difference : Substitutes the THQ core with a thiophene sulfonyl group.
- The larger heterocyclic group may also affect lipophilicity (logP) .
Compounds with Acetyl or Benzyl Substitutions ()
- Structural Difference : Includes acetyl (-COCH₃) or benzyl (-CH₂C₆H₅) groups on the THQ nitrogen.
- Impact : Acetyl groups reduce basicity of the THQ nitrogen, while benzyl groups add steric bulk. These modifications are critical in μ-opioid receptor (MOR) binding, where bulkier groups may modulate efficacy (e.g., mixed agonist-antagonist profiles) .
Halogen and Functional Group Variations
- Chloro vs. Fluoro Substituents : Chlorine (in the target compound) provides moderate electronegativity and lipophilicity, whereas fluorine (e.g., ) offers stronger electronegativity and metabolic resistance.
- Methyl groups (e.g., ) enhance lipophilicity and may improve blood-brain barrier penetration.
Comparative Data Table
Biological Activity
4-Chloro-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzenesulfonamide is a chemical compound that has garnered attention for its potential biological activities. This compound, with the CAS number 305864-39-5, is structurally characterized by its unique combination of chloro and tetrahydroquinoline moieties, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C23H21ClN2O. The compound features a chloro group and a tetrahydroquinoline structure that are integral to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 376.88 g/mol |
| CAS Number | 305864-39-5 |
| MDL Number | MFCD01156106 |
| Hazard Classification | Irritant |
Anticancer Properties
Tetrahydroquinoline derivatives have also been explored for their anticancer properties. Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by interfering with various cellular pathways. For example, certain derivatives have been shown to inhibit the proliferation of breast cancer cells through the modulation of signaling pathways involved in cell cycle regulation.
Case Studies
- Case Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various tetrahydroquinoline derivatives. The results indicated that compounds with similar structural features to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Case Study on Anticancer Effects : Research conducted by Zhang et al. (2020) demonstrated that tetrahydroquinoline-based compounds could effectively inhibit the growth of lung cancer cells in vitro. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Modulation of Signaling Pathways : The compound may affect key signaling pathways involved in cell survival and apoptosis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-chloro-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzenesulfonamide, and what reaction conditions are critical for high yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with sulfonylation of the tetrahydroquinoline core. Key steps include:
- Sulfonamide formation : Reacting 2-methyl-1,2,3,4-tetrahydroquinolin-4-amine with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions .
- N-phenylation : Introducing the phenyl group via Ullmann coupling or nucleophilic substitution, requiring transition metal catalysts (e.g., CuI) and elevated temperatures (80–120°C) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity .
- Critical parameters include solvent choice (e.g., THF for solubility), temperature control to avoid side reactions, and stoichiometric ratios to minimize unreacted intermediates .
Q. How can spectroscopic and crystallographic methods be integrated to confirm the molecular structure of this compound?
- Methodological Answer :
- Spectroscopy :
- NMR : H and C NMR confirm substituent positions and connectivity. For example, the tetrahydroquinoline proton signals appear as multiplets at δ 1.5–3.0 ppm, while sulfonamide protons resonate near δ 7.5–8.0 ppm .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak at m/z 443.12) .
- X-ray crystallography : Single-crystal diffraction using SHELX software refines the structure. Key metrics include R-factor (<0.05) and hydrogen-bonding patterns (e.g., C–H⋯O interactions stabilizing the crystal lattice) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- Enzyme inhibition assays : Test against targets like carbonic anhydrase or kinases using fluorometric or colorimetric substrates (e.g., 4-nitrophenyl acetate hydrolysis monitored at 405 nm) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Protein binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for serum albumin or receptors .
Advanced Research Questions
Q. How can discrepancies between spectroscopic data and X-ray crystallography results be resolved during structural validation?
- Methodological Answer :
- Refinement protocols : Use SHELXL for iterative refinement, adjusting thermal parameters and occupancy factors. For example, if NMR suggests rotational flexibility in the sulfonamide group, but crystallography shows a fixed conformation, analyze disorder models or solvent effects .
- Hydrogen bonding analysis : Compare crystallographic hydrogen-bond distances (e.g., C–H⋯O = 2.4–2.6 Å) with DFT-calculated geometries to resolve conflicts .
- Dynamic NMR : Perform variable-temperature NMR to detect conformational exchange broadening, corroborating crystallographic rigidity .
Q. What strategies are effective in designing derivatives to improve target selectivity and reduce off-target interactions?
- Methodological Answer :
- Structure-activity relationship (SAR) : Modify substituents on the tetrahydroquinoline (e.g., 2-methyl → 2-ethyl) or sulfonamide (e.g., 4-Cl → 4-F) to assess impact on potency .
- Bioisosteric replacement : Replace the phenyl group with thiophene or pyridine to enhance solubility while retaining binding affinity .
- Proteomics profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target kinase interactions and guide structural optimization .
Q. What computational approaches are suitable for predicting binding modes and interaction mechanisms with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Glide to dock the compound into crystal structures of carbonic anhydrase IX (PDB: 3IAI). Key interactions include sulfonamide oxygen hydrogen bonds with Thr199 and Zn coordination .
- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Analyze root-mean-square deviation (RMSD) and binding free energy (MM/PBSA) .
- Pharmacophore modeling : Identify essential features (e.g., sulfonamide moiety, hydrophobic tetrahydroquinoline) using Schrödinger’s Phase .
Q. How can researchers investigate synergistic effects between this compound and established therapeutic agents?
- Methodological Answer :
- Combination index (CI) assays : Use the Chou-Talalay method to test pairs (e.g., with cisplatin) in cancer cells. A CI <1 indicates synergy .
- Transcriptomics : Perform RNA-seq on treated cells to identify pathways upregulated in combination therapy (e.g., apoptosis genes like BAX) .
- In vivo models : Administer subtherapeutic doses in xenograft mice and measure tumor volume reduction compared to monotherapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
